REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[N:7]=1.[O:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1>C(O)(C)C>[Br:8][C:6]1[N:7]=[C:2]([NH:23][C:20]2[CH:19]=[CH:18][C:17]([N:14]3[CH2:15][CH2:16][O:11][CH2:12][CH2:13]3)=[CH:22][CH:21]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(N1)Br)C)=O
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CC=C(C=C1)N
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A microwave vial equipped with a magnetic stirrer
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Type
|
CUSTOM
|
Details
|
The system was evacuated
|
Type
|
ADDITION
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Details
|
refilled with N2
|
Type
|
TEMPERATURE
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Details
|
Then, the mixture was cooled to room temperature
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5:1 petroleum ether/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(N(C1)C)=O)NC1=CC=C(C=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |